![molecular formula C14H17N5O2S B2406160 N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235625-43-0](/img/structure/B2406160.png)
N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a thiazole-based compound that has shown promising results in a range of studies, particularly in the field of cancer research.
Scientific Research Applications
Synthesis and Chemical Reactions
N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide and its derivatives are synthesized through various chemical reactions, involving the condensation with aromatic aldehydes, acetyl acetone, or carbon disulfide to yield a range of heterocyclic compounds. These reactions have been leveraged to explore the synthesis of novel compounds with potential biological activities. For instance, hydrazinolysis and diazotization processes have been applied to afford carbohydrazides, carbamates, and substituted carboxamides, which are precursors for further synthesis of heterocycles (R. Zaki, A. El-Dean, S. M. Radwan, 2014).
Antimycobacterial Activity
Compounds structurally related to this compound have shown antimycobacterial activity against Mycobacterium tuberculosis. The activity of these compounds is enhanced by modifications aimed at increasing their lipophilicity to improve cellular permeability, highlighting their potential in developing new antimycobacterial agents (M. Gezginci, Malcolm A. Martin, S. Franzblau, 1998).
Photosynthetic Electron Transport Inhibition
Derivatives of this compound have been evaluated as inhibitors of photosynthetic electron transport. These studies aim to understand the structure-activity relationship and develop compounds that can serve as herbicides or study tools in photosynthesis research (C. B. Vicentini et al., 2005).
Anti-anoxic Activity
Investigations into 2-thiazolecarboxamides with a morpholino group have identified compounds with significant anti-anoxic activity, suggesting potential applications in cerebral protection and the treatment of conditions associated with oxygen deprivation (M. Ohkubo et al., 1995).
Anticancer Activity
The synthesis of novel compounds based on the this compound framework has led to the identification of derivatives with inhibitory effects on the growth of lung cancer cells, indicating the potential for developing new anticancer therapeutics (Liang-Wen Zheng et al., 2011).
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c20-13(17-3-4-19-5-7-21-8-6-19)12-10-22-14(18-12)11-9-15-1-2-16-11/h1-2,9-10H,3-8H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQCMGFEMGEEIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.